molecular formula C18H14N2O3 B5213162 1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)

Cat. No. B5213162
M. Wt: 306.3 g/mol
InChI Key: SMEHFTJOPGWRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone), commonly known as NBH, is a chemical compound that has been extensively studied for its biological properties. It is a hydrazone derivative of 1,2-naphthoquinone and 2,3-dihydro-1,4-benzodioxin, and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of NBH is not fully understood, but it has been shown to act as a potent inhibitor of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells, and to inhibit the production of reactive oxygen species, which can cause cellular damage.
Biochemical and physiological effects:
NBH has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis in these cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

NBH has several advantages for lab experiments, including its ease of synthesis, its stability, and its low toxicity. However, it also has some limitations, including its poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on NBH. These include further studies on its mechanism of action, and its potential use in the treatment of various diseases. It may also be useful to explore the synthesis of new derivatives of NBH, which may possess even more interesting properties. Finally, it may be useful to investigate the potential use of NBH in combination with other drugs, to enhance its therapeutic effects.

Synthesis Methods

NBH can be synthesized using a variety of methods, including condensation reactions between 1,2-naphthalenedione and 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide, and oxidative coupling of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide and 1,2-naphthoquinone. The synthesis of NBH has been extensively studied, and several efficient methods have been developed.

Scientific Research Applications

NBH has been extensively studied for its biological properties, and has shown promising results in various applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-15-7-5-12-3-1-2-4-14(12)18(15)20-19-13-6-8-16-17(11-13)23-10-9-22-16/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEHFTJOPGWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.